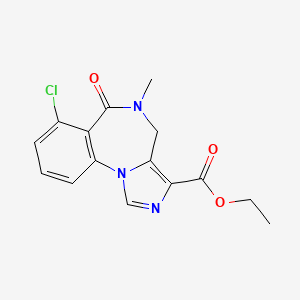
萨尔马西尼
描述
Sarmazenil, also known as Ro15-3505, is a compound belonging to the benzodiazepine family. It acts as a partial inverse agonist of benzodiazepine receptors, meaning it causes effects opposite to those of most benzodiazepine drugs. Instead of producing sedative effects, sarmazenil acts as an anxiogenic and convulsant. It is primarily used in veterinary medicine to reverse the effects of benzodiazepine sedative drugs, allowing for the rapid awakening of anesthetized animals .
科学研究应用
沙马西尼有几种科学研究应用,包括:
化学: 用作涉及苯二氮卓受体配体的研究中的参考化合物。
生物学: 研究其对 GABA 能神经传递的影响,以及它在调节焦虑和惊厥中的潜在作用。
医学: 用于兽医学中,以逆转动物体内苯二氮卓镇静剂的作用,从而使其从麻醉中快速恢复。
作用机制
沙马西尼通过作为苯二氮卓受体的部分反向激动剂发挥作用。这些受体是 GABA_A 受体复合体的一部分,该复合体调节与相关离子通道内的氯离子通量。通过与 GABA_A 受体上的苯二氮卓位点结合,沙马西尼降低了受体的活性,导致神经元兴奋性增加和焦虑症效应。 这种机制与典型苯二氮卓类药物的作用相反,后者增强了 GABA 能抑制并产生镇静作用 .
生化分析
Biochemical Properties
Sarmazenil interacts with benzodiazepine receptors, acting as a partial inverse agonist . This means that it binds to these receptors and induces a response that is opposite to that of typical benzodiazepine drugs . The nature of these interactions is such that it causes anxiogenic and convulsant effects .
Cellular Effects
Sarmazenil has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with benzodiazepine receptors, causing effects that are opposite to those of typical benzodiazepine drugs . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sarmazenil involves its interaction with benzodiazepine receptors as a partial inverse agonist . This means that it binds to these receptors and induces a response that is opposite to that of typical benzodiazepine drugs . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Sarmazenil have been studied over time in laboratory settings . These studies have shown that repeated administrations of Sarmazenil significantly reduced the 24-hour levels of total sleep, particularly during the period 0700–2300 hours . This suggests that Sarmazenil has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Sarmazenil have been studied in animal models, particularly in dogs with chronic hepatic encephalopathy . These studies have shown that intravenous injection of Sarmazenil resulted in a significant improvement of encephalopathy . The effects of Sarmazenil can vary with different dosages .
准备方法
沙马西尼的合成涉及多个步骤,从制备核心咪唑苯二氮卓结构开始。合成路线通常包括以下步骤:
咪唑苯二氮卓核的形成: 这涉及到适当前体的环化,形成咪唑苯二氮卓环系。
氯化: 在苯二氮卓环的 7 位引入一个氯原子。
酯化: 在咪唑苯二氮卓环的 3 位形成乙酯。
化学反应分析
沙马西尼会发生各种化学反应,包括:
氧化: 沙马西尼在特定条件下可以被氧化,形成相应的氧化物。
还原: 还原反应可以将沙马西尼转化为其还原形式,可能改变其药理特性。
取代: 苯二氮卓环可以进行各种取代反应,例如卤化或烷基化,以引入不同的官能团。
这些反应中常用的试剂和条件包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及各种卤化剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .
相似化合物的比较
沙马西尼可以与其他苯二氮卓受体配体进行比较,例如:
属性
IUPAC Name |
ethyl 7-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDBAFQWNWJTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229281 | |
| Record name | Sarmazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78771-13-8 | |
| Record name | Sarmazenil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78771-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarmazenil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078771138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarmazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARMAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84AE7X24P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


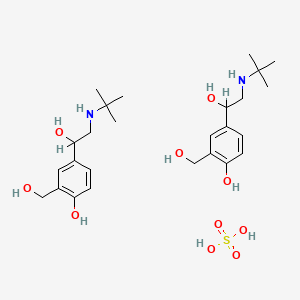
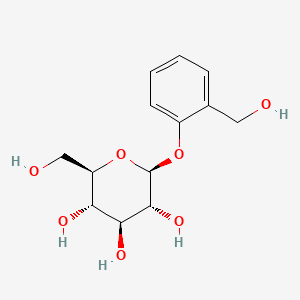
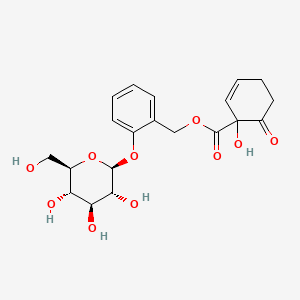

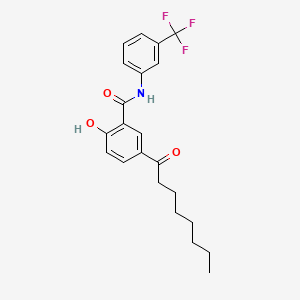


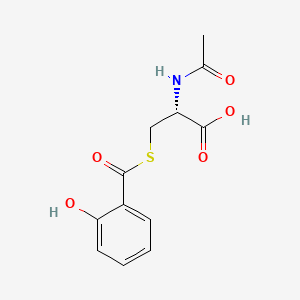
![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)
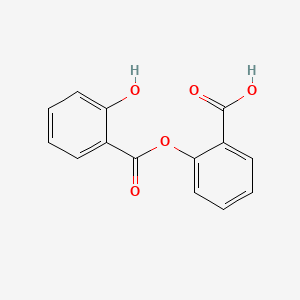
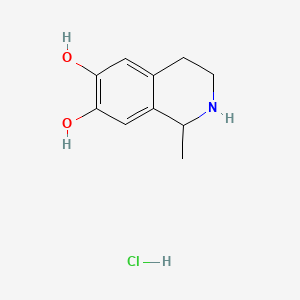
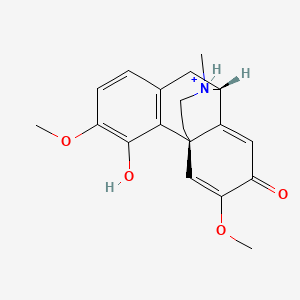
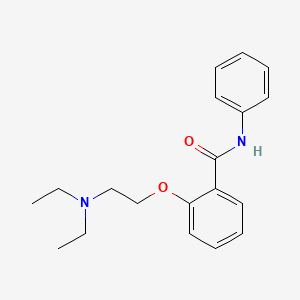
![(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione](/img/structure/B1681414.png)
